N-(2-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC20166940
Molecular Formula: C21H20ClN3O2S2
Molecular Weight: 446.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClN3O2S2 |
|---|---|
| Molecular Weight | 446.0 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20ClN3O2S2/c1-2-11-25-20(27)18-13-7-3-6-10-16(13)29-19(18)24-21(25)28-12-17(26)23-15-9-5-4-8-14(15)22/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,23,26) |
| Standard InChI Key | FYQMFEAHEKWSID-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3Cl)SC4=C2CCCC4 |
Introduction
N-(2-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C₁₈H₁₈ClN₃O₂S₂. It features a unique structural framework, including a chlorophenyl group and a thia-diazatricyclo moiety, which contributes to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide. For instance:
Future Research Directions
Further research is needed to fully explore the potential applications of N-(2-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide. This includes detailed in vitro and in vivo studies to assess its efficacy and safety as a therapeutic agent. Additionally, structural optimization may be necessary to enhance its biological activity and reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume